molecular formula C14H17N3O4 B12809389 3'-Deoxy-3'-pyrrolthymidine CAS No. 124355-24-4

3'-Deoxy-3'-pyrrolthymidine

Cat. No.: B12809389
CAS No.: 124355-24-4
M. Wt: 291.30 g/mol
InChI Key: SGHAPKYTEJEBPH-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Deoxy-3’-pyrrolthymidine is a synthetic nucleoside analogue, structurally related to thymidine. This compound is characterized by the absence of a hydroxyl group at the 3’ position of the sugar moiety, replaced by a pyrrolidine ring. This modification imparts unique properties to the molecule, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-pyrrolthymidine typically involves the modification of thymidineFor instance, the reaction of 3’-deoxy-3’-iodothymidine with pyrrolidine under basic conditions can yield 3’-Deoxy-3’-pyrrolthymidine .

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-pyrrolthymidine may involve automated synthesis systems. These systems can optimize reaction conditions, such as temperature and solvent choice, to achieve high yields and purity. For example, using acetonitrile as a solvent and heating the reaction mixture at 150°C for a specific duration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-pyrrolthymidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3’ position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Pyrrolidine or other nucleophiles can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3’-Deoxy-3’-pyrrolthymidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-pyrrolthymidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The compound targets enzymes involved in DNA replication, such as DNA polymerases, and disrupts their activity. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a hallmark .

Comparison with Similar Compounds

Uniqueness: 3’-Deoxy-3’-pyrrolthymidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research and therapeutic applications.

Properties

CAS No.

124355-24-4

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-pyrrol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H17N3O4/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)21-12)16-4-2-3-5-16/h2-5,7,10-12,18H,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1

InChI Key

SGHAPKYTEJEBPH-QJPTWQEYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CC=C3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.